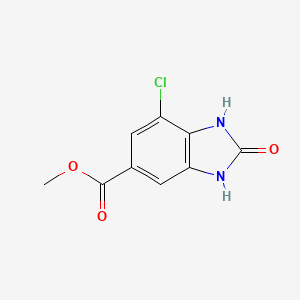








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5]([O-:7])=[O:6].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14].O1CCC[CH2:26]1>>[Cl:12][C:9]1[C:10]2[NH:11][C:13](=[O:14])[NH:1][C:2]=2[CH:3]=[C:4]([C:5]([O:7][CH3:26])=[O:6])[CH:8]=1
|


|
Name
|
3,4-diamino-5-chlorobenzoate
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)[O-])C=C(C1N)Cl
|
|
Name
|
|
|
Quantity
|
89 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
the reaction was continued at 60° C. for two hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered on the
|
|
Type
|
FILTRATION
|
|
Details
|
same filter as the original filtration
|
|
Type
|
WASH
|
|
Details
|
The collected solids were washed with a portion on ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
dried under a stream of nitrogen
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC2=C1NC(N2)=O)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 mg | |
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |